molecular formula C13H14N2O2 B11708062 N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide

N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide

Cat. No.: B11708062
M. Wt: 230.26 g/mol
InChI Key: BHRJVOXHWXDERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide is an organic compound that features a furan ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide can be synthesized through a reaction involving 4-aminophenylacetamide and furan-2-ylmethanol. The reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in a suitable solvent such as dichloromethane (DCM) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which offers the advantages of reduced reaction times and improved yields. This method utilizes microwave radiation to accelerate the reaction between 4-aminophenylacetamide and furan-2-ylmethanol in the presence of coupling reagents .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(furan-2-ylmethyl)amino]phenyl}carboxamide
  • N-{4-[(furan-2-ylmethyl)amino]phenyl}propionamide

Uniqueness

N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide is unique due to its specific combination of a furan ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-[4-(furan-2-ylmethylamino)phenyl]acetamide

InChI

InChI=1S/C13H14N2O2/c1-10(16)15-12-6-4-11(5-7-12)14-9-13-3-2-8-17-13/h2-8,14H,9H2,1H3,(H,15,16)

InChI Key

BHRJVOXHWXDERW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.